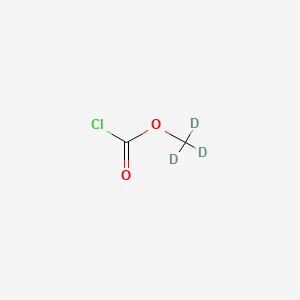

Methyl-D3 chloroformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a chemical compound with the molecular formula C₂D₃ClO₂ and a molecular weight of 97.52 g/mol . This compound is used in various scientific applications, particularly in the field of analytical chemistry due to its stable isotope labeling properties.

Méthodes De Préparation

Methyl-D3 chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction involves the following steps:

Reaction with Phosgene: Anhydrous methanol reacts with phosgene (COCl₂) to produce methyl chloroformate and hydrogen chloride (HCl). [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{ClC(O)OCH}_3 + \text{HCl} ]

Deuteration: The methyl group in methyl chloroformate is replaced with a deuterated methyl group (CD₃) to produce this compound.

Analyse Des Réactions Chimiques

Methyl-D3 chloroformate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form deuterated methanol (CD₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂). [ \text{ClC(O)OCD}_3 + \text{H}_2\text{O} \rightarrow \text{CD}_3\text{OH} + \text{HCl} + \text{CO}_2 ]

Substitution Reactions:

Decomposition: When heated, it decomposes to release hydrogen chloride, phosgene, chlorine, or other toxic gases.

Applications De Recherche Scientifique

Methyl-D3 chloroformate is widely used in scientific research, particularly in:

Analytical Chemistry: It is used as a derivatization reagent for gas chromatographic separation of amino and organic acids.

Biological Research: It is used to study metabolic pathways and the function of biological systems by labeling specific metabolites.

Mécanisme D'action

The mechanism of action of methyl-D3 chloroformate involves its ability to form stable derivatives with amino and carboxylic acid groups. This derivatization process enhances the volatility and stability of the metabolites, allowing for their precise analysis using GC-MS techniques. The labeled derivatives can be easily identified and quantified, providing valuable insights into metabolic processes .

Comparaison Avec Des Composés Similaires

Methyl-D3 chloroformate is compared with other similar compounds such as:

Methyl chloroformate: The non-deuterated version, which has similar chemical properties but lacks the stable isotope labeling.

Ethyl chloroformate: Another chloroformate ester used for similar derivatization purposes but with an ethyl group instead of a methyl group.

Propyl chloroformate: Similar to ethyl chloroformate but with a propyl group, used for derivatization in analytical chemistry.

This compound’s uniqueness lies in its deuterated methyl group, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterparts.

Propriétés

IUPAC Name |

trideuteriomethyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?

A1: The research paper [] delves into the mechanism of methylation of anisole by this compound, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that this compound acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)